molecular formula C6H6ClF3N2O B13454498 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole

Cat. No.: B13454498
M. Wt: 214.57 g/mol
InChI Key: DYHZUNVIFIALKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a trifluoropropyl group attached to the oxadiazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of chloromethyl oxadiazole with 3,3,3-trifluoropropylamine under specific reaction conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

In industrial production, the synthesis may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole oxides or reduction to yield oxadiazole derivatives with different functional groups.

    Addition Reactions: The trifluoropropyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole stands out due to the presence of both the chloromethyl and trifluoropropyl groups. Similar compounds include:

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the trifluoropropyl group, resulting in different chemical and physical properties.

    5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole:

    3-(Methyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole: The methyl group replaces the chloromethyl group, leading to variations in its chemical behavior and biological activity.

The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H6ClF3N2O

Molecular Weight

214.57 g/mol

IUPAC Name

3-(chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C6H6ClF3N2O/c7-3-4-11-5(13-12-4)1-2-6(8,9)10/h1-3H2

InChI Key

DYHZUNVIFIALKW-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C1=NC(=NO1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.